3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl, diethylamino, and fluoro groups. Common reagents used in these steps include benzenesulfonyl chloride, diethylamine, and fluorinating agents. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Scientific Research Applications
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with specific molecular targets can be exploited to design compounds with desired pharmacological properties.
Industry: In industrial applications, the compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.
Diethylamine: A simpler amine that shares the diethylamino group with the compound.
Fluoroquinolones: A class of antibiotics that contain a fluoroquinoline core similar to the compound.
Uniqueness
What sets 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to biological research and drug development.
Biological Activity
The compound 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydroquinolines, characterized by a fused ring system that includes a quinoline moiety. The presence of a benzenesulfonyl group and a diethylamino substituent suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds similar to this structure exhibit significant antimicrobial properties. For example, derivatives of dihydroquinoline have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication and survival.
Compound | Target Organism | Activity | Reference |
---|---|---|---|
Dihydroquinoline Derivative | Staphylococcus aureus | Inhibitory | |
Dihydroquinoline Analog | E. coli | Moderate |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Phosphodiesterase Inhibition : Similar compounds have been shown to act as phosphodiesterase (PDE) inhibitors, which can elevate cAMP levels in cells, leading to reduced inflammation and enhanced cellular signaling.
- Receptor Modulation : The diethylamino group may enhance binding affinity to neurotransmitter receptors, suggesting potential neuroprotective effects.
Case Studies
- Asthma Model : A study investigated the effects of a related compound in an asthma model using ovalbumin-induced mice. The treatment led to significant reductions in airway hyperreactivity and eosinophil infiltration in lung tissues, indicating potential use in treating respiratory conditions .
- Neuroprotection : Another study examined the effects on neuronal cell lines subjected to oxidative stress. The compound demonstrated protective effects by reducing apoptosis markers and increasing cell viability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(34(32,33)21-12-7-6-8-13-21)18-30(24)17-20-11-9-10-19(3)14-20/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXAFOSDOQDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC(=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.